molecular formula C10H9ClN2O2 B11884109 2-Chloro-6-ethoxyquinazolin-4-ol

2-Chloro-6-ethoxyquinazolin-4-ol

Cat. No.: B11884109
M. Wt: 224.64 g/mol
InChI Key: KCRNOGJEIKIQCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxyquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For instance, palladium-catalyzed carbonylative cyclization is a widely used method for synthesizing quinazoline derivatives . This method involves the use of palladium catalysts and carbon monoxide as a carbonyl source, providing high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxyquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-ethoxyquinazoline
  • 6-Ethoxyquinazolin-4-ol
  • 2-Chloroquinazolin-4-ol

Uniqueness

2-Chloro-6-ethoxyquinazolin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-chloro-6-ethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

KCRNOGJEIKIQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

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